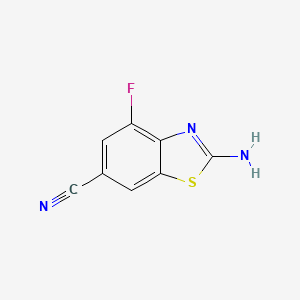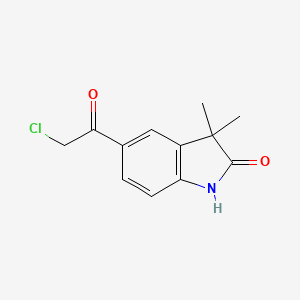
N3-L-Lys(Alloc)-OH*DCHA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-L-Lys(Alloc)-OH*DCHA, also known as azido-Lys(Alloc)-OH dicyclohexylammonium salt, is a derivative of lysine. It is a protected amino acid used in peptide synthesis. The compound features an azide group, which is useful in click chemistry, and an allyloxycarbonyl (Alloc) protecting group that safeguards the amino group during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N3-L-Lys(Alloc)-OH*DCHA typically involves the following steps:
Protection of the Amino Group: The amino group of lysine is protected using an allyloxycarbonyl (Alloc) group.
Introduction of the Azide Group: The azide group is introduced by converting the ε-amino group of lysine to an azido group.
Formation of the Dicyclohexylammonium Salt: The final product is obtained by forming a salt with dicyclohexylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection and azidation reactions: Using industrial-grade reagents and optimized reaction conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity.
Types of Reactions:
Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form triazoles.
Deprotection Reactions: The Alloc protecting group can be removed under mild conditions using palladium catalysts.
Common Reagents and Conditions:
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts.
Deprotection: Palladium(0) complexes are used to remove the Alloc group.
Major Products:
Triazoles: Formed from CuAAC reactions.
Deprotected Lysine Derivatives: Obtained after removing the Alloc group.
科学的研究の応用
N3-L-Lys(Alloc)-OH*DCHA has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and pro-apoptotic peptides.
Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Chemical Biology: Applied in studies involving click chemistry for labeling and tracking biomolecules.
作用機序
The mechanism of action of N3-L-Lys(Alloc)-OH*DCHA involves:
類似化合物との比較
N3-L-Lys(Fmoc)-OH: Another lysine derivative with an azide group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Alloc-Lys(Fmoc)-OH: Contains both Alloc and Fmoc protecting groups.
Uniqueness:
特性
IUPAC Name |
(2S)-2-azido-6-(prop-2-enoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-2-7-18-10(17)12-6-4-3-5-8(9(15)16)13-14-11/h2,8H,1,3-7H2,(H,12,17)(H,15,16)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVUTMKVUWJEQX-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2408009.png)
![N-[2-(1-Phenylpyrazol-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2408010.png)
![1-[4-(2,3,4,5-Tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2408011.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2408018.png)
![5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2408020.png)

![Ethyl 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2408024.png)

![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2408026.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2408027.png)



